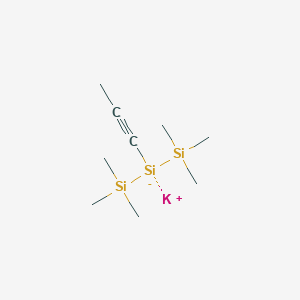
Potassium;prop-1-ynyl-bis(trimethylsilyl)silanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;prop-1-ynyl-bis(trimethylsilyl)silanide is a chemical compound with the molecular formula C9H21KSi3 It is known for its unique structure, which includes a potassium ion bonded to a prop-1-ynyl group and two trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;prop-1-ynyl-bis(trimethylsilyl)silanide typically involves the reaction of a potassium source with a prop-1-ynyl-bis(trimethylsilyl)silane precursor. One common method is to react potassium hydride (KH) with prop-1-ynyl-bis(trimethylsilyl)silane in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity of the compound. The process may also include purification steps such as recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Potassium;prop-1-ynyl-bis(trimethylsilyl)silanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions, reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanols or siloxanes, while reduction reactions may produce simpler silanes. Substitution reactions can result in a wide range of functionalized silanes .
Scientific Research Applications
Potassium;prop-1-ynyl-bis(trimethylsilyl)silanide has several scientific research applications, including:
Biology: The compound can be used in the synthesis of bioactive molecules and as a tool for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which potassium;prop-1-ynyl-bis(trimethylsilyl)silanide exerts its effects involves the interaction of the potassium ion with various molecular targets. The prop-1-ynyl and trimethylsilyl groups can participate in chemical reactions, leading to the formation of new bonds and the modification of existing structures. The specific pathways involved depend on the nature of the reaction and the target molecules .
Comparison with Similar Compounds
Potassium;prop-1-ynyl-bis(trimethylsilyl)silanide can be compared with other similar compounds, such as:
Potassium bis(trimethylsilyl)amide: Similar in structure but lacks the prop-1-ynyl group.
Potassium trimethylsilylacetylide: Contains a trimethylsilyl group but has a different alkyne structure.
Potassium hexamethyldisilazide: Contains two trimethylsilyl groups but has a different nitrogen-based structure.
Properties
CAS No. |
825626-74-2 |
|---|---|
Molecular Formula |
C9H21KSi3 |
Molecular Weight |
252.62 g/mol |
IUPAC Name |
potassium;prop-1-ynyl-bis(trimethylsilyl)silanide |
InChI |
InChI=1S/C9H21Si3.K/c1-8-9-10(11(2,3)4)12(5,6)7;/h1-7H3;/q-1;+1 |
InChI Key |
KDGIHZXTHPZRKM-UHFFFAOYSA-N |
Canonical SMILES |
CC#C[Si-]([Si](C)(C)C)[Si](C)(C)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















